molecular formula C13H20N2O B1416539 [2-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 914349-49-8

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No. B1416539
M. Wt: 220.31 g/mol
InChI Key: KRYOTUHYCVJRAS-UHFFFAOYSA-N
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Description

“[2-(4-Ethylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 914349-49-8 . It has a molecular weight of 220.31 and its IUPAC name is [2- (4-ethyl-1-piperazinyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of “[2-(4-Ethylpiperazin-1-yl)phenyl]methanol” is represented by the linear formula C13H20N2O . The InChI code for this compound is 1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,2,7-11H2,1H3 .


Physical And Chemical Properties Analysis

“[2-(4-Ethylpiperazin-1-yl)phenyl]methanol” has a density of 1.079g/cm3 . It has a boiling point of 364ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Analgesic Applications

A study by Malinka et al. (2005) describes the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, which were evaluated as potential analgesic agents. These compounds displayed analgesic activity superior to that of acetylsalicylic acid in an animal model, showcasing the therapeutic potential of piperazin-1-yl phenyl methanol derivatives in pain management (Malinka et al., 2005).

Antimicrobial Activity

Mandala et al. (2013) synthesized a series of novel compounds with the core structure of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard medications. The study highlights the antimicrobial potential of these derivatives, opening avenues for developing new therapeutic agents (Mandala et al., 2013).

Central Nervous System Receptor Affinity

Beduerftig et al. (2001) explored the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine, leading to compounds with promising interaction with σ1-receptors, indicating potential applications in targeting central nervous system disorders (Beduerftig et al., 2001).

Catalytic and Material Science Applications

Liu et al. (2016) reported the development of a heterogeneous catalyst for the efficient selective conversion of methane into methanol under ambient conditions. The catalyst, involving a tricopper complex with a structure related to the targeted chemical family, showcases the utility of these compounds in facilitating challenging chemical transformations, which is crucial for energy and environmental applications (Liu et al., 2016).

Tubulin Polymerization Inhibitors in Cancer Research

Prinz et al. (2017) described the synthesis of 27 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which showed excellent antiproliferative properties against a wide range of cancer cell lines by inhibiting tubulin polymerization. This study underscores the potential of these compounds in the development of novel cancer therapeutics (Prinz et al., 2017).

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOTUHYCVJRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654349
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol

CAS RN

914349-49-8
Record name 2-(4-Ethyl-1-piperazinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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